Enantiomeric Differentiation: (S)- vs. (R)-Garner's Aldehyde Optical Rotation
The specific optical rotation serves as a key differentiator between enantiomers. (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (102308-32-7) exhibits a levorotatory rotation, while its enantiomer, (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95715-87-0), is dextrorotatory. This difference directly reflects the opposite spatial arrangement of atoms and dictates the stereochemical course of reactions [1].
| Evidence Dimension | Specific Optical Rotation ([α]D) in CHCl3 |
|---|---|
| Target Compound Data | [α]D -91.7° (c = 1.34 in CHCl3) [1] or -90° (c=1 in chloroform) |
| Comparator Or Baseline | (R)-Garner aldehyde (95715-87-0): [α]D27 +103° (c = 1.0 in CHCl3) [2] or +90° (c=1 in chloroform) |
| Quantified Difference | Approximately 180-190° difference in sign and magnitude, confirming enantiomeric relationship. |
| Conditions | Measured in chloroform at 589 nm (sodium D-line). |
Why This Matters
Selection of the correct enantiomer is non-negotiable for achieving the desired absolute configuration in the final product.
- [1] DrugFuture. Garner's Aldehyde. CAS 102308-32-7. (S)-Form: [α]D -91.7° (c = 1.34 in CHCl3). View Source
- [2] DrugFuture. Garner's Aldehyde. CAS 95715-87-0. (R)-Form: [α]D27 +103° (c = 1.0 in CHCl3). View Source
